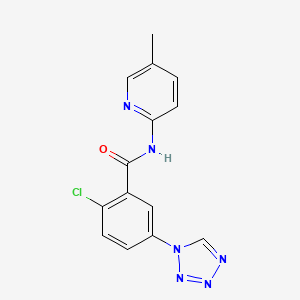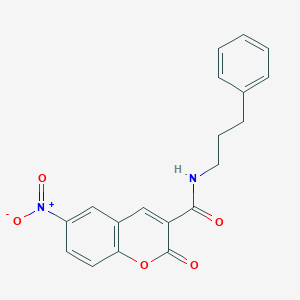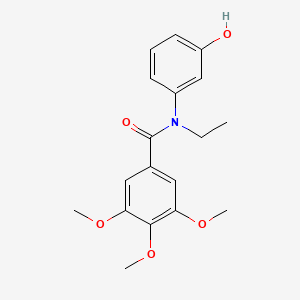
2-chloro-N-(5-methyl-2-pyridinyl)-5-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(5-methyl-2-pyridinyl)-5-(1H-tetrazol-1-yl)benzamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, A-740003. It belongs to the class of compounds known as P2X7 receptor antagonists, which have been studied for their potential in treating various diseases.
Mécanisme D'action
A-740003 acts as a competitive antagonist of P2X7 receptors, which are ATP-gated ion channels that are expressed in various cells, including immune cells, neurons, and glial cells. Inhibition of P2X7 receptors by A-740003 can prevent the release of pro-inflammatory cytokines, such as IL-1β and IL-18, and can also inhibit the formation of inflammasomes, which are involved in the activation of the immune response.
Biochemical and physiological effects:
A-740003 has been shown to have several biochemical and physiological effects, including the inhibition of cytokine release, the prevention of inflammasome formation, and the modulation of immune response. A-740003 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using A-740003 in lab experiments is its specificity for P2X7 receptors, which allows researchers to study the effects of inhibiting this receptor without affecting other receptors or physiological processes. However, one limitation of using A-740003 is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.
Orientations Futures
There are several future directions for research on A-740003, including the development of more potent and selective P2X7 receptor antagonists, the investigation of its potential therapeutic applications in various diseases, and the study of its mechanisms of action in different cell types and physiological processes. Additionally, the use of A-740003 in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of A-740003 involves several steps, including the reaction of 2-chlorobenzoyl chloride with 5-methyl-2-pyridinylamine to form 2-chloro-N-(5-methyl-2-pyridinyl)benzamide. This intermediate is then reacted with sodium azide to form 2-chloro-N-(5-methyl-2-pyridinyl)-5-azidobenzamide, which is then reduced with hydrogen gas to form 2-chloro-N-(5-methyl-2-pyridinyl)-5-aminobenzamide. Finally, this compound is reacted with sodium azide and triethylamine to form 2-chloro-N-(5-methyl-2-pyridinyl)-5-(1H-tetrazol-1-yl)benzamide.
Applications De Recherche Scientifique
A-740003 has been studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, inflammatory diseases, and cancer. Several studies have shown that A-740003 can inhibit the activation of P2X7 receptors, which are involved in various physiological processes, including inflammation, cell death, and immune response.
Propriétés
IUPAC Name |
2-chloro-N-(5-methylpyridin-2-yl)-5-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN6O/c1-9-2-5-13(16-7-9)18-14(22)11-6-10(3-4-12(11)15)21-8-17-19-20-21/h2-8H,1H3,(H,16,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKBZCHOGCTIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-acetyl-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4995085.png)
![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4995098.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4995108.png)
![N~1~-(4-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4995110.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4995117.png)
![5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4995123.png)

![1-[2-(1-adamantyloxy)-2-oxoethyl]pyridinium chloride](/img/structure/B4995133.png)

![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4995149.png)
![1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-ol](/img/structure/B4995157.png)

![methyl 6-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4995168.png)
![1-[4-(4-bromophenoxy)butoxy]-2-ethoxybenzene](/img/structure/B4995182.png)